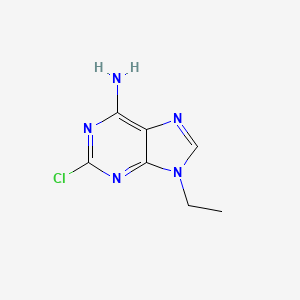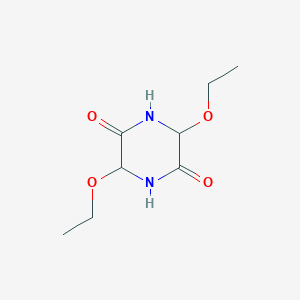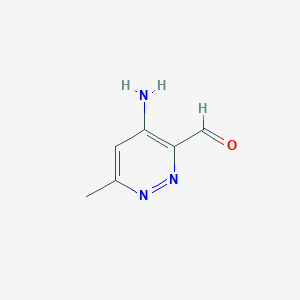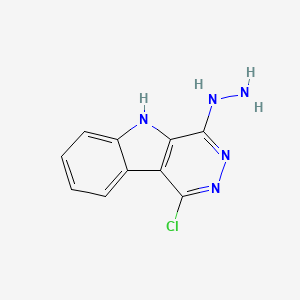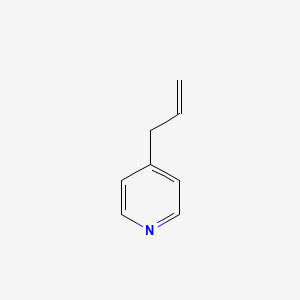
Pyridine, 4-(2-propenyl)
説明
Pyridine, 4-(2-propenyl) is an organic compound that belongs to the pyridine family. It has a molecular formula of C8H9N . This compound is typically synthesized through a variety of methods and has been found to have a wide range of biochemical and physiological effects .
Synthesis Analysis
Pyridine compounds can be synthesized through various methods. One approach involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C, which affords 2-substituted pyridines in good yields . Another method involves the use of [4 + 2] cycloadditions of 1-azadienes .Molecular Structure Analysis
Pyridine is formed by replacing one of the CH groups in benzene with a nitrogen atom. The orbitals in the ring have not changed significantly and there are still the six pi-electrons from the three double bonds in the aromatic structure .Chemical Reactions Analysis
The chemical reactions of pyridine compounds are diverse and complex. They can undergo various types of reactions, including nucleophilic substitutions, electrophilic substitutions, and radical reactions .Physical And Chemical Properties Analysis
Pyridine, 4-(2-propenyl) has a molecular weight of 119.16 g/mol . It is a diamagnetic compound with a molecular electric dipole moment of 2.2 debyes .作用機序
Safety and Hazards
将来の方向性
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available . Therefore, pyridine, 4-(2-propenyl) and its derivatives have potential for future research and development in the field of medicinal chemistry.
特性
IUPAC Name |
4-prop-2-enylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-3-8-4-6-9-7-5-8/h2,4-7H,1,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSQZQNBKUGAGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00486966 | |
| Record name | PYRIDINE, 4-(2-PROPENYL) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00486966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80880-49-5 | |
| Record name | PYRIDINE, 4-(2-PROPENYL) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00486966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-4,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B3358452.png)
![2-Chloro-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine](/img/structure/B3358460.png)
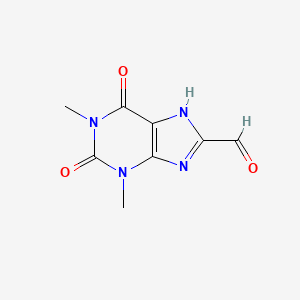
![1-ethyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B3358467.png)

![cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid](/img/structure/B3358475.png)

![2,3-Dimethyl-5H-pyrrolo[3,4-B]pyrazine-5,7(6H)-dione](/img/structure/B3358497.png)
